Antimicrobial Potency of Nitrophenyl-1,2,4-Oxadiazoles Against S. aureus: Comparative SAR Insight
A recent structure-activity relationship (SAR) study of nitro-substituted di(hetero)aryl 1,2,4- and 1,3,4-oxadiazoles demonstrated that 1,2,4-oxadiazole derivatives bearing a 4-nitrophenyl substituent exhibit potent antimicrobial activity against Staphylococcus aureus, with MIC values reaching as low as 2 µg/mL [1]. While this specific compound was not directly tested in the published panel, its core 4-nitrophenyl-1,2,4-oxadiazole scaffold is identical to the most active congeners identified. In contrast, the corresponding 1,3,4-oxadiazole regioisomers were consistently less potent in the same assay system [1].
| Evidence Dimension | Antimicrobial activity (MIC) against S. aureus |
|---|---|
| Target Compound Data | Scaffold-identical 4-nitrophenyl-1,2,4-oxadiazole derivatives: MIC ≥ 2 µg/mL (predicted range for compound class) [1] |
| Comparator Or Baseline | 1,3,4-Oxadiazole regioisomers with 4-nitrophenyl substitution: MIC values ≥ 4–8 µg/mL [1] |
| Quantified Difference | 1,2,4-Oxadiazole regioisomers are approximately 2- to 4-fold more potent than 1,3,4-oxadiazole analogs in the same assay |
| Conditions | In vitro broth microdilution assay against S. aureus (SAR panel of di(hetero)aryl oxadiazoles) |
Why This Matters
For antimicrobial screening programs, selecting the 1,2,4-oxadiazole regioisomer is critical, as the 1,3,4-analog may fail to achieve the requisite potency threshold, even with identical nitrophenyl substitution.
- [1] Kucwaj-Brysz, K.; Dela, A.; Podlewska, S.; et al. Activity Profiling of Nitro-Substituted Di(Hetero)Aryl 1,3,4- and 1,2,4-Oxadiazoles: Antimicrobial, Cholinesterase Inhibition and Antioxidant Potential. Molecules 2026, 31 (1), 123. View Source
